kavain

Descripción general

Descripción

D,L Kavaina es una kavalactona, una clase de compuestos lactónicos que se encuentran principalmente en las raíces de la planta de kava (Piper methysticum). Es conocida por sus propiedades psicoactivas, particularmente sus efectos ansiolíticos (reductores de la ansiedad) y sedantes. El compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas, especialmente en el tratamiento de los trastornos de ansiedad .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de D,L Kavaina típicamente implica la condensación de 4-metoxibutano-2-ona con benzaldehído en presencia de una base, seguida de pasos de ciclización y reducción. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como hidróxido de sodio o carbonato de potasio .

Métodos de Producción Industrial

La producción industrial de D,L Kavaina implica la extracción de raíces de kava, seguida de procesos de purificación para aislar las kavalactonas. Las técnicas como la extracción con solventes, la cromatografía y la cristalización se emplean comúnmente para obtener D,L Kavaina de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

D,L Kavaina experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar derivados de hidroxikavaina.

Reducción: Las reacciones de reducción pueden convertir D,L Kavaina en dihidrokavaina.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.

Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Reactivos como halógenos o agentes alquilantes en condiciones básicas o ácidas.

Productos Principales

Oxidación: Derivados de hidroxikavaina.

Reducción: Dihidrokavaina.

Sustitución: Varios derivados de kavaina sustituidos.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Kavain exhibits a range of pharmacological activities, including:

- Anxiolytic Effects : this compound has been shown to modulate GABA_A receptors, which are critical for anxiety regulation. Studies indicate that it enhances GABAergic transmission without acting through the classical benzodiazepine binding site, suggesting a unique mechanism of action .

- Anti-inflammatory Activity : Research has identified this compound as an effective anti-inflammatory agent. A study demonstrated that this compound significantly reduced TNF-α secretion in macrophages stimulated by lipopolysaccharide (LPS), indicating its potential utility in treating inflammatory conditions .

- Neuroprotective Effects : this compound has been noted for its neuroprotective properties. It has shown efficacy in pre-treatment against neurotoxicity related to Parkinson's disease and the accumulation of β-amyloid plaques associated with Alzheimer's disease .

- Analgesic and Anticonvulsant Properties : this compound has demonstrated analgesic and anticonvulsant activities in various studies, contributing to its profile as a potential therapeutic agent for pain management and seizure disorders .

Anti-inflammatory Effects

A study identified a this compound analog (Kava-205Me) with enhanced anti-inflammatory properties. This compound was effective in reducing inflammation markers in various models, showcasing the therapeutic potential of modified kavalactones .

Neuroprotection

Research on the protective effects of this compound against neurotoxic agents revealed its potential in preventing neuronal damage associated with Parkinson's disease. In vitro studies indicated that this compound could mitigate the effects of toxins on dopaminergic neurons .

Analgesic Properties

Clinical trials have demonstrated this compound's efficacy in reducing anxiety and pain symptoms, supporting its use as a natural alternative for managing anxiety-related disorders and chronic pain conditions .

Comprehensive Data Table

| Application | Mechanism | Research Findings | Potential Clinical Use |

|---|---|---|---|

| Anxiolytic | GABA_A receptor modulation | Enhances GABAergic transmission | Anxiety disorders |

| Anti-inflammatory | Cytokine inhibition | Reduces TNF-α secretion in macrophages | Inflammatory diseases |

| Neuroprotective | Protection against neurotoxins | Prevents neuronal damage from MPTP | Neurodegenerative diseases |

| Analgesic | Pain modulation | Effective in alleviating pain symptoms | Pain management |

| Anticonvulsant | Modulation of neuronal excitability | Reduces seizure activity in animal models | Epilepsy treatment |

Mecanismo De Acción

D,L Kavaina ejerce sus efectos principalmente a través de la modulación de los receptores del ácido gamma-aminobutírico (GABA) en el cerebro. Mejora la unión de GABA a sus receptores, lo que lleva a un aumento de la neurotransmisión inhibitoria y un efecto calmante en el sistema nervioso central. Además, se ha demostrado que D,L Kavaina inhibe los canales de sodio y calcio dependientes de voltaje, contribuyendo a sus propiedades anticonvulsivas .

Comparación Con Compuestos Similares

Compuestos Similares

Dihidrokavaina: Una forma reducida de kavaina con propiedades ansiolíticas similares.

Metisticiina: Otra kavalactona con efectos sedantes y ansiolíticos.

Yangonina: Una kavalactona conocida por sus propiedades psicoactivas.

Unicidad

D,L Kavaina es única en su capacidad para modular múltiples sistemas de neurotransmisores, incluidas las vías del GABA, la serotonina y la dopamina. Este mecanismo multidiana contribuye a su amplio espectro de efectos farmacológicos, diferenciándolo de otras kavalactonas .

Actividad Biológica

Kavain, a prominent kavalactone derived from the root of the Piper methysticum plant, has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its anxiolytic, anti-inflammatory, analgesic, and antioxidant effects, supported by various studies and case analyses.

Overview of this compound

This compound is one of the major constituents of kava extracts, which have been traditionally used in Pacific Island cultures for their relaxing and anxiolytic properties. The pharmacological actions of this compound are primarily attributed to its interaction with several neurotransmitter systems, particularly the GABAergic system.

This compound exhibits its biological activity through multiple mechanisms:

- GABA Receptor Modulation : this compound enhances the activity of GABA type A receptors (GABA ARs), which are crucial for inhibitory neurotransmission in the brain. Studies have shown that this compound potentiates GABA-induced responses in a concentration-dependent manner across various GABA AR subtypes, although it does not act through the classical benzodiazepine binding site .

- Anti-inflammatory Effects : Research indicates that this compound significantly reduces the secretion of pro-inflammatory cytokines such as TNF-α in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential therapeutic role for this compound in managing inflammatory conditions .

- Antioxidant Activity : this compound has demonstrated antioxidant properties, contributing to its protective effects against oxidative stress in various cellular models .

Anxiolytic Effects

This compound has been shown to possess anxiolytic properties comparable to benzodiazepines without their associated side effects. Clinical trials have reported significant reductions in anxiety symptoms among participants consuming kava extracts rich in this compound .

Anti-inflammatory Properties

This compound's anti-inflammatory effects have been documented in several studies:

These findings support the potential use of this compound as an anti-inflammatory agent.

Analgesic and Antioxidant Activities

This compound has also been recognized for its analgesic effects. It modulates pain pathways and has shown promise in reducing pain perception in animal models. Additionally, its antioxidant activity contributes to cellular protection against oxidative damage, further enhancing its therapeutic profile .

Case Studies

Several case studies highlight the practical implications of this compound's biological activities:

- Cognitive Function and Driving Safety : A study assessed cognitive functions in kava drinkers versus non-drinkers. Results indicated no significant impairment in reaction times or divided attention among kava consumers after traditional consumption levels, suggesting that this compound may not adversely affect cognitive performance despite its sedative properties .

- Inflammatory Conditions : In a clinical setting, patients with inflammatory disorders treated with this compound exhibited reduced symptoms and improved quality of life indicators, supporting its use as a complementary therapy .

Propiedades

IUPAC Name |

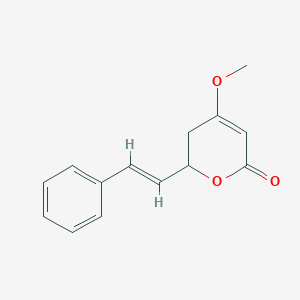

4-methoxy-2-(2-phenylethenyl)-2,3-dihydropyran-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAQIWGXBXCYFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859419 | |

| Record name | 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1635-33-2 | |

| Record name | 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.